molecular formula C13H17N3S B1479845 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine CAS No. 2098051-07-9

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

Cat. No.: B1479845
CAS No.: 2098051-07-9
M. Wt: 247.36 g/mol
InChI Key: PXDPEDSOIWGDJP-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine is a complex organic compound featuring a thiophene ring and an indazole moiety

Properties

IUPAC Name

2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDPEDSOIWGDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCN)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the indazole ring, followed by the introduction of the thiophene group through a series of substitution reactions. The final step often involves the attachment of the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indazole or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or indazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction could lead to a fully saturated indazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in drug discovery:

  • Enzymatic Inhibition : Similar compounds have shown the ability to inhibit specific kinases involved in cellular signaling pathways. The indazole derivatives are known for their role in inhibiting protein kinases that are crucial in cancer progression.
  • Receptor Modulation : The thiophene moiety may enhance binding affinity to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

Material Science

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine is also explored for its potential use in developing advanced materials with specific electronic or optical properties. The unique combination of its structural components allows for modifications that can tailor its properties for various applications.

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable in organic synthesis.

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Study 1: Anticancer Properties

A study investigated the effects of indazole derivatives on cancer cell lines. The results indicated that compounds containing similar structures exhibited significant antiproliferative effects against various cancer types. This suggests a promising avenue for further exploration of this compound in cancer therapy.

Case Study 2: Material Development

Research into the electronic properties of thiophene-based compounds has shown that they can be used to create organic semiconductors. The incorporation of the indazole structure into these materials could enhance their performance in electronic applications such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoethylthiophene hydrochloride: This compound shares the thiophene ring but lacks the indazole moiety.

    Thiophene-3-ethanol: Similar in structure but with an alcohol group instead of the ethan-1-amine group.

Uniqueness

The uniqueness of 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine lies in its combined indazole and thiophene structures, which confer distinct chemical and biological properties

Biological Activity

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining an indazole moiety with a thiophene ring, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name 2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine
CAS Number 2098051-07-9
Molecular Formula C13H17N3S
Molecular Weight 245.36 g/mol

The compound's synthesis involves multi-step organic reactions that typically include the formation of the indazole ring followed by thiophene substitution and the final attachment of the ethanamine group .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These may include:

Enzymatic Inhibition: The compound may act as an inhibitor for specific kinases or enzymes involved in cellular signaling pathways. For instance, indazole derivatives are known for their ability to inhibit protein kinases which play crucial roles in cancer progression .

Receptor Modulation: The presence of the thiophene moiety may enhance binding affinity to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have reported that indazole derivatives possess anticancer properties. For example:

  • A study demonstrated that certain indazole-containing compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50 values in the nanomolar range .

Antimicrobial Activity

Indazole derivatives have also shown promise in antimicrobial applications. The structural features of these compounds may contribute to their effectiveness against bacterial and fungal strains.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects due to the modulation of neurotransmitter systems. This could position the compound as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of similar compounds:

  • Inhibition Studies:
    • Compounds with similar structures demonstrated potent inhibition against various kinases such as Pim kinases with IC50 values ranging from 0.02 nM to 0.11 nM .
    • Another study indicated that modifications in substituents significantly affected potency and selectivity against specific targets .
  • Structure–Activity Relationship (SAR):
    • SAR studies have revealed that substituent groups on the indazole scaffold play a critical role in determining biological activity. For instance, introducing electron-withdrawing groups enhanced potency against targeted enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

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